3-Bromo-4-isopropoxybenzonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isopropoxybenzonitrile typically involves the bromination of 4-isopropoxybenzonitrile. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-isopropoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-4-isopropoxybenzonitrile has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromo-4-isopropoxybenzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-isopropoxybenzonitrile
- 3-Bromo-4-methoxybenzonitrile
- 3-Bromo-4-ethoxybenzonitrile
Uniqueness
3-Bromo-4-isopropoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
3-Bromo-4-isopropoxybenzonitrile (CAS No. 6423-74-1) is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the bromination of 4-isopropoxybenzonitrile. This reaction can be performed using bromine or other brominating agents under controlled conditions to achieve selective bromination at the desired position. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
The compound is characterized by the presence of a bromine atom and a nitrile group, which significantly influence its reactivity and interactions with biological systems. It undergoes various types of chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with other functional groups.
- Oxidation and Reduction Reactions : These can modify the compound's oxidation state under specific conditions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in relation to its interaction with specific molecular targets.
The mechanism of action involves interactions with various biological pathways. The nitrile group is known to participate in hydrogen bonding and can influence enzyme activity by acting as a reversible inhibitor. Studies suggest that compounds with similar structures may interact with G protein-coupled receptors (GPCRs), which are critical in many physiological processes .
Case Studies
- Cancer Research : In studies exploring epigenetic drug targets, compounds structurally related to this compound showed potential as inhibitors of WDR5, a protein implicated in various cancers. The binding affinity and structural characteristics were analyzed through X-ray crystallography, revealing insights into how modifications to the compound could enhance its efficacy against cancer cells .
- Immunosuppressive Effects : Other research has indicated that similar compounds may reduce the number of circulating lymphocytes, suggesting potential applications in immunosuppression . This could be beneficial in treating autoimmune disorders or preventing transplant rejection.
Research Findings
A summary of key findings related to the biological activity of this compound includes:
Applications
This compound has potential applications across various fields:
- Medicinal Chemistry : Its structure allows for modifications that may lead to new therapeutic agents.
- Chemical Research : As a synthetic intermediate, it is valuable in the development of more complex organic molecules.
- Industrial Uses : The compound finds applications in producing specialty chemicals and materials.
Properties
IUPAC Name |
3-bromo-4-propan-2-yloxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPLYXHCZUJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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